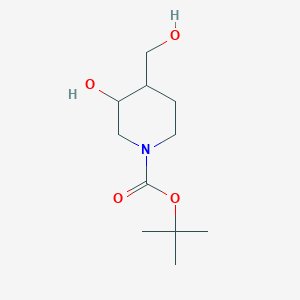

Tert-butyl 3-hydroxy-4-(hydroxymethyl)piperidine-1-carboxylate

Overview

Description

Tert-butyl 3-hydroxy-4-(hydroxymethyl)piperidine-1-carboxylate is a chemical compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocyclic ring containing one nitrogen atom, and it serves as a backbone for many biologically active compounds and pharmaceuticals. The tert-butyl group attached to the piperidine ring is a common protecting group used in organic synthesis, particularly for carboxylic acids.

Synthesis Analysis

The synthesis of piperidine derivatives often involves multi-step reactions that may include condensation, reduction, and functional group transformations. For example, the synthesis of tert-butyl 4-(5-(3-fluorophenyl)-1,2,4-oxadiazol-3-yl)piperazine-1-carboxylate was achieved by a condensation reaction between carbamimide and 3-fluorobenzoic acid . Similarly, tert-butyl 4-(2-ethoxy-2-oxoethyl)-piperazine-1-carboxylate and its hydrazide derivative were synthesized and characterized by various spectroscopic methods . These methods are indicative of the types of reactions that might be used to synthesize tert-butyl 3-hydroxy-4-(hydroxymethyl)piperidine-1-carboxylate, although the specific synthesis route for this compound is not detailed in the provided papers.

Molecular Structure Analysis

The molecular structure of piperidine derivatives is often confirmed using techniques such as X-ray diffraction, NMR spectroscopy, and mass spectrometry. For instance, the crystal and molecular structure of tert-butyl 4-(2-tert-butoxy-2-oxoethyl)piperazine-1-carboxylate was reported using X-ray diffraction . The bond lengths and angles were found to be typical for such compounds. These techniques are crucial for confirming the molecular structure of synthesized compounds, including tert-butyl 3-hydroxy-4-(hydroxymethyl)piperidine-1-carboxylate.

Chemical Reactions Analysis

Piperidine derivatives can undergo various chemical reactions, including amination, acylation, and substitution, as demonstrated in the synthesis of tert-butyl-4-(4-amino-3-methyl-5-nitrophenyl)piperazine-1-carboxylate . These reactions are essential for modifying the piperidine ring and introducing different functional groups, which can significantly alter the physical and chemical properties of the compound.

Physical and Chemical Properties Analysis

The physical and chemical properties of piperidine derivatives, such as solubility, melting point, and reactivity, are influenced by the substituents on the piperidine ring. For example, the crystal structure of tert-butyl 4-(5-(3-fluorophenyl)-1,2,4-oxadiazol-3-yl)piperazine-1-carboxylate showed weak C–H···O intermolecular interactions and aromatic π–π stacking interactions, which contribute to the stability and solid-state architecture of the compound . These properties are important for understanding the behavior of the compound in different environments and can affect its application in pharmaceuticals or as an intermediate in organic synthesis.

Scientific Research Applications

Synthesis of Biologically Active Compounds

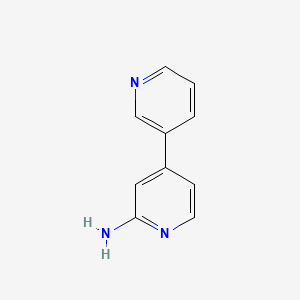

Tert-butyl 3-hydroxy-4-(hydroxymethyl)piperidine-1-carboxylate is a key intermediate in the synthesis of various biologically active compounds. For instance, it has been used in the synthesis of crizotinib, a medication used in cancer treatment (Kong et al., 2016).

Crystal Structure Analysis

X-ray studies have revealed details about the structural orientation of derivatives of tert-butyl 3-hydroxy-4-(hydroxymethyl)piperidine-1-carboxylate. This has implications for the development of new pharmaceutical compounds (Didierjean et al., 2004).

Intermediate in Synthesis of Anticancer Drugs

This compound serves as an important intermediate for the synthesis of small molecule anticancer drugs. Research has focused on developing efficient and high-yield synthetic methods for compounds like tert-butyl 4-formyl-3, 6-dihydropyridine-1(2H)-carboxylate, which is closely related to tert-butyl 3-hydroxy-4-(hydroxymethyl)piperidine-1-carboxylate (Zhang et al., 2018).

Application in Synthesizing Piperidine Derivatives

This compound is also utilized in the synthesis of diverse piperidine derivatives, which have various applications in medicinal chemistry. This includes the development of new structures for potential therapeutic applications (Moskalenko & Boev, 2014).

Mechanism of Action

Target of Action

Tert-butyl 3-hydroxy-4-(hydroxymethyl)piperidine-1-carboxylate is a semi-flexible linker used in the development of PROTACs (Proteolysis-Targeting Chimeras) . PROTACs are a class of drugs that work by recruiting an E3 ubiquitin ligase to tag a specific protein for degradation .

Mode of Action

The compound acts as a linker, connecting the E3 ligase recruiting moiety and the target protein binding moiety within a PROTAC . The flexibility of the linker can influence the 3D orientation of the PROTAC, affecting the formation of the ternary complex between the PROTAC, the target protein, and the E3 ligase .

Biochemical Pathways

The action of this compound indirectly affects the ubiquitin-proteasome pathway . By facilitating the tagging of target proteins with ubiquitin, it enables their recognition and degradation by the proteasome. This can affect various downstream pathways depending on the specific target protein being degraded.

Result of Action

The primary result of the action of Tert-butyl 3-hydroxy-4-(hydroxymethyl)piperidine-1-carboxylate is the degradation of target proteins . This can have various molecular and cellular effects depending on the function of the target protein. For example, if the target protein is a key player in a disease pathway, its degradation could potentially halt or reverse the progression of the disease.

Action Environment

The action of Tert-butyl 3-hydroxy-4-(hydroxymethyl)piperidine-1-carboxylate, as part of a PROTAC, can be influenced by various environmental factors. These include the concentrations of the target protein and the E3 ligase, the presence of competing substrates, and the activity of the proteasome . Additionally, factors such as pH and temperature could potentially affect the stability and efficacy of the PROTAC.

properties

IUPAC Name |

tert-butyl 3-hydroxy-4-(hydroxymethyl)piperidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H21NO4/c1-11(2,3)16-10(15)12-5-4-8(7-13)9(14)6-12/h8-9,13-14H,4-7H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ULXATPSIGBJTPI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC(C(C1)O)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H21NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001158248 | |

| Record name | 1,1-Dimethylethyl 3-hydroxy-4-(hydroxymethyl)-1-piperidinecarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001158248 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

231.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Tert-butyl 3-hydroxy-4-(hydroxymethyl)piperidine-1-carboxylate | |

CAS RN |

220218-58-6 | |

| Record name | 1,1-Dimethylethyl 3-hydroxy-4-(hydroxymethyl)-1-piperidinecarboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=220218-58-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,1-Dimethylethyl 3-hydroxy-4-(hydroxymethyl)-1-piperidinecarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001158248 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[(4-Methylbenzyl)thio]ethanol](/img/structure/B1283656.png)

![Tert-butyl [(6-chloropyridin-3-yl)methyl]carbamate](/img/structure/B1283666.png)

![tert-butyl N-[1-(aminomethyl)cycloheptyl]carbamate](/img/structure/B1283690.png)